molecular formula C20H22O3 B1292276 3-Acetoxy-4'-pentylbenzophenone CAS No. 890099-94-2

3-Acetoxy-4'-pentylbenzophenone

Cat. No.: B1292276
CAS No.: 890099-94-2
M. Wt: 310.4 g/mol
InChI Key: BLYYMPNSKZAFJI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Acetoxy-4’-pentylbenzophenone typically involves the acetylation of 4’-pentylbenzophenone. One common method is the Friedel-Crafts acylation reaction, where 4’-pentylbenzophenone is reacted with acetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acetic anhydride .

Industrial Production Methods

In an industrial setting, the production of 3-Acetoxy-4’-pentylbenzophenone may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

3-Acetoxy-4’-pentylbenzophenone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-Acetoxy-4’-pentylbenzophenone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Acetoxy-4’-pentylbenzophenone involves its interaction with specific molecular targets and pathways. The acetoxy group can undergo hydrolysis to release acetic acid, which may influence the compound’s reactivity and interactions. Additionally, the benzophenone core structure can interact with various enzymes and receptors, modulating their activity and leading to potential biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Acetoxy-4’-pentylbenzophenone is unique due to the presence of both the acetoxy and pentyl groups, which confer distinct chemical and physical properties.

Properties

IUPAC Name

[3-(4-pentylbenzoyl)phenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22O3/c1-3-4-5-7-16-10-12-17(13-11-16)20(22)18-8-6-9-19(14-18)23-15(2)21/h6,8-14H,3-5,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLYYMPNSKZAFJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60641650
Record name 3-(4-Pentylbenzoyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60641650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

890099-94-2
Record name 3-(4-Pentylbenzoyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60641650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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